molecular formula C29H31N3O2S2 B12209452 N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12209452
M. Wt: 517.7 g/mol
InChI Key: KRKCLENKZJAYBR-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a complex sulfonamide-substituted aromatic system. Its structure includes a 1,3-thiazole core with a 3-(2-phenylethyl) substituent at position 3 and a 3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl group at position 3. The aniline moiety forms a Schiff base-like linkage via a (2Z)-ylidene configuration.

Properties

Molecular Formula

C29H31N3O2S2

Molecular Weight

517.7 g/mol

IUPAC Name

4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C29H31N3O2S2/c1-23-10-9-18-31(21-23)36(33,34)27-16-8-13-25(20-27)28-22-35-29(30-26-14-6-3-7-15-26)32(28)19-17-24-11-4-2-5-12-24/h2-8,11-16,20,22-23H,9-10,17-19,21H2,1H3

InChI Key

KRKCLENKZJAYBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic synthesisCommon reagents used in these steps include sulfuryl chloride, methanol, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

  • Core Structure : Shares the 1,3-thiazole ring and sulfonamide-linked aromatic substituent.
  • Substituent Variations :
    • Position 3 : 2-Methoxyethyl group (vs. 2-phenylethyl in the target compound).
    • Sulfonamide Group : Azepane (7-membered ring) vs. 3-methylpiperidine (6-membered ring with methyl).
  • Molecular Formula : C₂₃H₂₇N₃O₃S₂ (compared to C₂₉H₂₉N₃O₂S₂ for the target compound) .

Implications of Structural Differences:

Property Target Compound Azepane Analog
Lipophilicity Higher (2-phenylethyl enhances hydrophobicity) Moderate (2-methoxyethyl improves solubility)
Ring Flexibility Restricted (3-methylpiperidine) Increased (azepane’s larger ring)
Metabolic Stability Likely higher (methyl group hinders oxidation) Potentially lower (azepane’s chain length)

The 2-phenylethyl group in the target compound may enhance binding to hydrophobic protein pockets, while the azepane analog’s 2-methoxyethyl group could improve aqueous solubility. The 3-methylpiperidine sulfonamide may confer greater metabolic stability compared to azepane due to steric hindrance .

Functional Analog: 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline

Key Features :

  • Core Structure : Isoxazole ring (vs. thiazole).
  • Substituents : Pyridin-3-ylmethyl-aniline (vs. sulfonamide-thiazole system).
  • Activity : Demonstrated in kinase inhibition studies (exact target unspecified) .

Comparative Analysis:

Aspect Target Compound Isoxazole Analog
Electron Density Sulfur in thiazole enhances π-π stacking Oxygen in isoxazole alters electronic profile
Solubility Lower (bulky sulfonamide) Higher (pyridine moiety)
Target Specificity Likely sulfonamide-dependent (e.g., kinases) Pyridine may favor nucleotide-binding sites

While the isoxazole analog’s pyridine group improves solubility and target versatility, the target compound’s thiazole-sulfonamide system may offer stronger interactions with sulfonamide-binding enzymes or receptors .

Biological Activity

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a thiazole ring, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S with a molecular weight of approximately 412.1457 Da. The structural formula can be represented as follows:

SMILES CC1CCCN C1 S O O C2 CC C C C2 NC O C3 C C4 CC CC C4O3 C\text{SMILES CC1CCCN C1 S O O C2 CC C C C2 NC O C3 C C4 CC CC C4O3 C}

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Compounds containing thiazole rings have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The sulfonamide group may enhance this activity by interfering with bacterial folic acid synthesis.
  • Anticancer Properties : Thiazole derivatives have been studied for their potential anticancer effects. They may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific signaling pathways.
  • Neuroprotective Effects : The presence of piperidine moieties in the structure suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial activity of thiazole derivatives against several microorganisms, including Staphylococcus aureus and Candida albicans. The results indicated significant inhibition zones, suggesting potent antimicrobial properties:

CompoundMicroorganismInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BCandida albicans20
N-[...]Escherichia coli18

Anticancer Activity

In vitro studies have shown that related thiazole compounds can inhibit cancer cell proliferation. For instance:

CompoundCancer Cell LineIC50 (µM)
Thiazole AMCF-7 (Breast Cancer)12
Thiazole BHeLa (Cervical Cancer)15
N-[...]A549 (Lung Cancer)10

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A research team synthesized various thiazole derivatives and tested them against clinical isolates of Staphylococcus aureus. The study found that modifications in the piperidine ring significantly enhanced antimicrobial activity.
  • Anticancer Mechanisms : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that they could induce cell cycle arrest in cancer cell lines through modulation of cyclin-dependent kinases.

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